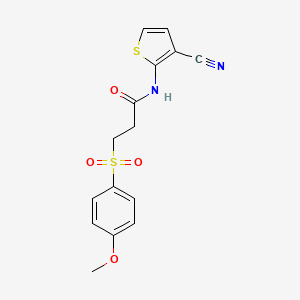

N-(3-cyanothiophen-2-yl)-3-((4-methoxyphenyl)sulfonyl)propanamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

N-(3-cyanothiophen-2-yl)-3-((4-methoxyphenyl)sulfonyl)propanamide is a complex organic compound that features a thiophene ring substituted with a cyano group and a sulfonyl group attached to a propanamide chain

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-cyanothiophen-2-yl)-3-((4-methoxyphenyl)sulfonyl)propanamide typically involves multi-step organic reactions. One common route starts with the thiophene ring, which is functionalized with a cyano group through a nucleophilic substitution reaction. The intermediate product is then subjected to sulfonylation using a sulfonyl chloride derivative under basic conditions to introduce the sulfonyl group. Finally, the propanamide chain is attached via an amide coupling reaction, often using reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole) to facilitate the formation of the amide bond.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors for better control of reaction conditions and the implementation of green chemistry principles to reduce the use of hazardous reagents and solvents.

Analyse Des Réactions Chimiques

Types of Reactions

N-(3-cyanothiophen-2-yl)-3-((4-methoxyphenyl)sulfonyl)propanamide can undergo various chemical reactions, including:

Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

Reduction: The cyano group can be reduced to an amine group under hydrogenation conditions.

Substitution: The methoxy group on the phenyl ring can be substituted with other functional groups through electrophilic aromatic substitution reactions.

Common Reagents and Conditions

Oxidation: Reagents like m-chloroperbenzoic acid (mCPBA) or hydrogen peroxide (H2O2) can be used.

Reduction: Catalysts like palladium on carbon (Pd/C) in the presence of hydrogen gas (H2) are commonly employed.

Substitution: Electrophiles such as bromine (Br2) or nitronium ion (NO2+) can be used for aromatic substitution.

Major Products

Oxidation: Sulfoxides or sulfones.

Reduction: Amines.

Substitution: Halogenated or nitrated derivatives of the original compound.

Applications De Recherche Scientifique

N-(3-cyanothiophen-2-yl)-3-((4-methoxyphenyl)sulfonyl)propanamide has several scientific research applications:

Chemistry: Used as a building block in the synthesis of more complex molecules.

Medicine: Investigated for its potential as a pharmaceutical intermediate or active pharmaceutical ingredient (API) due to its unique structural features.

Industry: Utilized in the development of advanced materials, such as organic semiconductors and conductive polymers.

Mécanisme D'action

The mechanism of action of N-(3-cyanothiophen-2-yl)-3-((4-methoxyphenyl)sulfonyl)propanamide depends on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets, such as enzymes or receptors, thereby modulating their activity. The cyano and sulfonyl groups can participate in hydrogen bonding and electrostatic interactions, which are crucial for the compound’s biological activity. The thiophene ring can also contribute to π-π stacking interactions with aromatic residues in proteins.

Comparaison Avec Des Composés Similaires

Similar Compounds

N-(3-cyanothiophen-2-yl)-3-((4-hydroxyphenyl)sulfonyl)propanamide: Similar structure but with a hydroxy group instead of a methoxy group.

N-(3-cyanothiophen-2-yl)-3-((4-chlorophenyl)sulfonyl)propanamide: Similar structure but with a chloro group instead of a methoxy group.

N-(3-cyanothiophen-2-yl)-3-((4-nitrophenyl)sulfonyl)propanamide: Similar structure but with a nitro group instead of a methoxy group.

Uniqueness

N-(3-cyanothiophen-2-yl)-3-((4-methoxyphenyl)sulfonyl)propanamide is unique due to the presence of the methoxy group, which can influence its electronic properties and reactivity. This can result in different biological activities and chemical behaviors compared to its analogs with other substituents.

Activité Biologique

N-(3-cyanothiophen-2-yl)-3-((4-methoxyphenyl)sulfonyl)propanamide, with CAS number 941908-51-6, is a compound of interest due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including structure-activity relationships (SAR), pharmacological properties, and relevant case studies.

The molecular formula of this compound is C15H14N2O4S2 with a molecular weight of 350.4 g/mol. The compound features a thiophene ring, a sulfonamide group, and a propanamide backbone, which contribute to its biological activity.

| Property | Value |

|---|---|

| CAS Number | 941908-51-6 |

| Molecular Formula | C₁₅H₁₄N₂O₄S₂ |

| Molecular Weight | 350.4 g/mol |

| Melting Point | Not available |

| Density | Not available |

Antimicrobial Activity

Research indicates that compounds with similar structures exhibit significant antimicrobial properties. For instance, sulfonamide derivatives have been reported to show activity against various pathogens, including Mycobacterium tuberculosis. The incorporation of the methoxy phenyl group is known to enhance the lipophilicity and overall bioactivity of sulfonamides .

Antioxidant Activity

The antioxidant potential of this compound is hypothesized based on its structural similarity to other compounds that inhibit oxidative stress pathways. Specifically, compounds that modulate the Nrf2–Keap1 pathway have shown promise in promoting cellular defense mechanisms against oxidative damage .

Cytotoxicity and Selectivity

The selectivity index (SI) is a crucial parameter in determining the safety profile of new compounds. Preliminary studies suggest that similar compounds exhibit varying degrees of cytotoxicity against human cell lines. For example, sulfonamide derivatives have demonstrated selective toxicity towards cancer cells while sparing normal cells, indicating their potential as therapeutic agents .

Case Studies

- Antimycobacterial Activity : A study on related sulfonamide compounds showed minimum inhibitory concentrations (MICs) comparable to established treatments for tuberculosis, indicating that this compound may also possess significant antimycobacterial activity .

- Oxidative Stress Modulation : Research into the modulation of the Nrf2 pathway has highlighted the importance of structural features in enhancing antioxidant activity. Compounds that effectively inhibit the Keap1–Nrf2 interaction have been linked to reduced oxidative stress and improved cellular health .

Structure-Activity Relationship (SAR)

Understanding SAR is vital for optimizing the biological activity of this compound. Key findings include:

- Aryl Sulfonamide Moiety : Variations in the aryl group significantly impact antiproliferative activity; electron-donating groups enhance potency while bulky substituents reduce it .

- Thiol and Amide Groups : The presence of thiol or amide groups has been linked to enhanced interaction with biological targets, improving efficacy against specific diseases .

Propriétés

IUPAC Name |

N-(3-cyanothiophen-2-yl)-3-(4-methoxyphenyl)sulfonylpropanamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H14N2O4S2/c1-21-12-2-4-13(5-3-12)23(19,20)9-7-14(18)17-15-11(10-16)6-8-22-15/h2-6,8H,7,9H2,1H3,(H,17,18) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XGDFUMCXMJRACQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)S(=O)(=O)CCC(=O)NC2=C(C=CS2)C#N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H14N2O4S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

350.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.